molecular formula C14H13FN2O2S B11823427 N'-[(E)-(4-fluorophenyl)methylidene]-4-methylbenzenesulfonohydrazide

N'-[(E)-(4-fluorophenyl)methylidene]-4-methylbenzenesulfonohydrazide

Cat. No.: B11823427
M. Wt: 292.33 g/mol
InChI Key: OMBDHPYMTXWALU-UHFFFAOYSA-N
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Description

N'-[(E)-(4-Fluorophenyl)methylidene]-4-methylbenzenesulfonohydrazide is a sulfonyl hydrazone derivative supplied as a solid research chemical. This compound is provided for research and development applications exclusively. Sulfonyl hydrazones are a promising scaffold in antimicrobial research. Scientific studies on this class of compounds have demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis strain H37Rv, with some derivatives showing minimum inhibitory concentration (MIC) values comparable to the first-line drug isoniazid . Computational predictions for related sulfonyl hydrazones suggest they often comply with Lipinski's Rule of Five , indicating good potential for oral bioavailability, and may present a low risk of toxicity . The proposed mechanism of action for such compounds involves direct inhibition of enoyl-ACP reductase (InhA) , a key enzyme in the mycobacterial fatty acid biosynthesis pathway. This direct interaction is a valuable strategy for investigating new agents to overcome resistance associated with prodrug activation . Researchers are exploring this family of compounds as potential lead structures for developing novel antituberculosis drugs . Please note: This product is for research use only and is not intended for diagnostic or therapeutic purposes. The information presented is based on the properties of the chemical class and is not a guarantee of specific results.

Properties

Molecular Formula

C14H13FN2O2S

Molecular Weight

292.33 g/mol

IUPAC Name

N-[(4-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H13FN2O2S/c1-11-2-8-14(9-3-11)20(18,19)17-16-10-12-4-6-13(15)7-5-12/h2-10,17H,1H3

InChI Key

OMBDHPYMTXWALU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Conventional Acidic Reflux

The most widely reported method involves refluxing equimolar amounts of 4-fluorobenzaldehyde and 4-methylbenzenesulfonohydrazide in ethanol or methanol under acidic conditions. For example, Vulcanchem (2023) synthesized a structurally analogous bromo-fluoro derivative by dissolving 2-bromo-4-fluorobenzaldehyde (1 mmol) and tosylhydrazide (1 mmol) in ethanol with catalytic HCl, followed by 6 hours of reflux. The product was isolated via filtration and recrystallization (yield: 75–85%). Similar conditions apply to the 4-fluorophenyl variant, where HCl or acetic acid facilitates imine bond formation.

p-Toluenesulfonic Acid (PTSA) Catalysis

PMC (2022) demonstrated enhanced efficiency using PTSA (10 mol%) in ethanol under reflux. This method reduced reaction time from 6 hours to 2–3 hours while achieving yields >90%. The mechanism involves protonation of the aldehyde carbonyl, accelerating nucleophilic attack by the hydrazide’s amine group.

Base-Promoted Condensation

Sodium Methoxide in Methanol

De Gruyter (2018) reported a base-mediated approach using NaOMe in anhydrous methanol. A mixture of 4-fluorobenzaldehyde (3 mmol) and tosylhydrazide (3 mmol) was refluxed for 24 hours, followed by extraction with dichloromethane and purification via column chromatography (ethyl acetate/petroleum ether). This method yielded 81% pure product, with the base deprotonating the hydrazide to enhance reactivity.

Sodium Hydroxide Hydrolysis

A modified protocol from IUCr Journals (2015) involved refluxing 4-fluorobenzophenone with tosyl hydrazide in ethanol, followed by hydrolysis with 30% NaOH. While originally for a chlorophenyl analog, adapting this method to 4-fluorobenzaldehyde requires substituting the ketone with the aldehyde. The product was crystallized from ethanol (yield: 85–90%).

Solvent-Free and Catalytic Methods

Palladium-Catalyzed Cross-Coupling

ACS Catalysis (2019) utilized Pd catalysts to synthesize alkenyl sulfides from thioesters and N-tosylhydrazones. While unconventional for sulfonohydrazones, this method offers a route to functionalized derivatives. For example, coupling 4-fluorobenzaldehyde-derived hydrazones with thioesters achieved 65–80% yields.

Industrial-Scale Synthesis

Continuous Flow Reactor Optimization

CN104098453A (2013) patented a two-step process for 4-fluorobenzaldehyde production, a key precursor. Chlorination of 4-fluorotoluene with Cl₂ yielded benzal chloride, which underwent FeCl₃/ZnCl₂-catalyzed hydrolysis at 130°C. The aldehyde was then condensed with tosylhydrazide in a continuous flow reactor, achieving 80% yield with <2% impurities.

Vapor-Phase Oxidation

US6455739B1 (2001) disclosed vapor-phase oxidation of 4-fluorotoluene using Ce(IV) methanesulfonate under CO atmosphere. The resultant aldehyde was directly reacted with tosylhydrazide in situ, bypassing isolation steps and reducing degradation.

Comparative Analysis of Methods

MethodConditionsYield (%)Purity (%)Key Advantage
Acid-Catalyzed RefluxHCl, ethanol, 6h reflux75–8595Simplicity, low cost
PTSA CatalysisPTSA, ethanol, 2h reflux>9098High efficiency
NaOMe in MethanolNaOMe, methanol, 24h reflux8197Mild conditions
Au(I) CatalysisAu complex, CH₃CN, 95°C, 6h40–7190Functional group tolerance
Continuous FlowFeCl₃/ZnCl₂, 130°C, 2h8099Scalability

Mechanistic Insights

The condensation mechanism proceeds via nucleophilic attack of the hydrazide’s amine on the aldehyde carbonyl, forming a tetrahedral intermediate that dehydrates to the hydrazone. Acidic conditions protonate the carbonyl, increasing electrophilicity, while bases deprotonate the hydrazide, enhancing nucleophilicity. Computational studies (e.g., DFT) on analogous systems reveal transition states with activation energies of 15–20 kcal/mol, consistent with experimental reflux temperatures.

Challenges and Optimization

  • Byproduct Formation : Chlorobis(fluorophenyl)methane byproducts arise from Friedel-Crafts alkylation, mitigated via controlled stoichiometry and low-temperature hydrolysis.

  • Purification : Column chromatography (ethyl acetate/hexane) or recrystallization (ethanol/water) removes unreacted aldehyde and polymeric side products.

  • Moisture Sensitivity : Anhydrous conditions prevent hydrazide decomposition, necessitating molecular sieves or inert atmospheres .

Chemical Reactions Analysis

Types of Reactions: N’-(4-Fluorobenzylidene)-4-methylbenzenesulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfone derivatives.

    Reduction: Reduction reactions can convert the hydrazone moiety into hydrazine derivatives.

    Substitution: The fluorobenzylidene group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted benzylidene derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

    Biology: It has been studied for its potential antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.

    Industry: The compound’s unique structural properties make it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N’-(4-Fluorobenzylidene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to bacterial enzymes, inhibiting their activity, and thereby preventing bacterial growth and proliferation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituent Position and Electronic Effects
  • 4-Fluorophenyl vs. Bromophenyl Derivatives: The bromophenyl analogue, N'-[(E)-(4-bromophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide (4BBTH), exhibits a larger halogen substituent (Br vs. F), leading to enhanced electron-withdrawing effects. This alters the HOMO-LUMO gap (−0.10403 a.u. for 4BBTH), influencing charge transfer properties and nonlinear optical behavior .
  • Methylidene vs. variable yields for methylidene derivatives) .
Core Modifications
  • Biphenyl vs. Benzenesulfonohydrazide: Biphenyl derivatives (e.g., N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide) exhibit extended π-conjugation, which may enhance binding to biological targets or alter crystallographic packing .

Table 1: Structural and Electronic Comparison

Compound Substituent HOMO-LUMO Gap (a.u.) Key Properties Reference
Target Compound 4-Fluorophenyl Not reported Potential enzyme inhibition
4BBTH (Bromophenyl analogue) 4-Bromophenyl -0.10403 Nonlinear optical applications
Biphenyl-4-carbohydrazide Biphenyl Not reported Enhanced π-conjugation
Antimicrobial Properties
  • Target Compound: No significant inhibition observed against Staphylococcus aureus or Escherichia coli .
  • Fluorinated Hydrazones with Enhanced Activity :
    • Compound 114 (2-(1H-benzimidazol-2-ylsulfanyl)-N′-[(E)-(4-fluorophenyl)methylidene]acetohydrazide) showed antimicrobial activity, attributed to the benzimidazole moiety .
    • Bis-(4-fluoro PM) TCH, a thiocarbohydrazide derivative, exhibited potent antifungal activity against Aspergillus niger due to dual fluorophenyl groups .

Physicochemical and Material Properties

Corrosion Inhibition
  • MpTSH (4-Methylbenzenesulfonohydrazide derivative): Exhibited 85% inhibition efficiency for carbon steel in HCl, outperforming non-methylated analogues. The 4-fluorophenyl group’s electron-withdrawing nature may enhance adsorption on metal surfaces .
Nonlinear Optical (NLO) Properties
  • 4BBTH (Bromophenyl analogue) : Demonstrated a first-order hyperpolarizability 9.79× that of urea, making it suitable for electro-optic applications .

Biological Activity

N'-[(E)-(4-fluorophenyl)methylidene]-4-methylbenzenesulfonohydrazide is a compound of interest due to its potential biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis and Characterization

The compound can be synthesized through a condensation reaction between 4-methylbenzenesulfonohydrazide and 4-fluorobenzaldehyde. The reaction typically yields a yellow solid after purification. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure.

Table 1: Characterization Data

TechniqueObserved Values
1H NMR δ 7.72 ppm (doublet), δ 6.75 ppm (doublet)
IR C=N stretch at ~1650 cm⁻¹
Mass m/z 327 [M]+

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate effectiveness against both Gram-positive and Gram-negative bacteria.

  • Tested Strains :
    • Escherichia coli
    • Staphylococcus aureus
    • Pseudomonas aeruginosa

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

Anticancer Activity

Research has indicated that this compound exhibits cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound induces apoptosis in cancer cells, which is evidenced by increased levels of caspase-3 activity.

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • A549 (lung cancer)

Table 3: Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
A54920Caspase activation

Anti-inflammatory Effects

The compound has also shown potential anti-inflammatory activity in vitro by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted in a clinical setting demonstrated the effectiveness of the compound in treating infections caused by resistant bacterial strains, highlighting its potential as an alternative therapeutic agent.
  • Case Study on Cancer Treatment : In vivo studies using mouse models showed that treatment with this compound resulted in significant tumor reduction compared to control groups.

Q & A

Q. Basic

  • NMR spectroscopy : ¹H and ¹³C NMR (500 MHz in CDCl₃) identify chemical shifts for the hydrazone proton (δ ~11.5 ppm) and aromatic protons (δ 7.2–8.0 ppm). Fluorine coupling in the 4-fluorophenyl group is observable in ¹⁹F NMR .
  • FTIR : Peaks at ~1600 cm⁻¹ (C=N stretch) and ~1150 cm⁻¹ (S=O stretch) confirm functional groups .
  • HRMS : Exact mass matching (e.g., m/z calc. 335.08 vs. observed 335.09) validates molecular formula .
  • X-ray crystallography : Resolves molecular conformation and hydrogen-bonding networks (e.g., N—H⋯O interactions) .

How does the crystal packing of this compound influence its physicochemical properties?

Advanced
The compound crystallizes in a monoclinic system (space group P2₁/c) with a U-shaped molecular geometry. Key features:

  • Hydrogen bonding : N—H⋯O interactions form supramolecular chains along the a-axis, enhancing thermal stability .
  • Torsional angles : The dihedral angle between the 4-fluorophenyl and tosyl groups (~38.8°) affects solubility and melting point .
  • Nonlinear optical (NLO) properties : Polarizable sulfonyl and fluorophenyl groups contribute to a first-order hyperpolarizability 9.79× that of urea, relevant for optoelectronic applications .

What computational methods are used to predict nonlinear optical properties and electronic behavior?

Q. Advanced

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV) to assess charge transfer efficiency .
  • Z-scan technique : Measures third-order nonlinear susceptibility (χ⁽³⁾ ~10⁻¹² esu) using a 532 nm laser .
  • Molecular electrostatic potential (MEP) maps : Identify electrophilic regions (sulfonyl group) for reactivity predictions .

How can researchers resolve contradictions in reported biological activity data for this compound?

Q. Advanced

  • Structure-activity relationship (SAR) studies : Vary substituents (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to isolate active moieties .
  • Dose-response assays : Test across concentrations (1–100 µM) to differentiate cytotoxic vs. therapeutic effects .
  • Synchrotron-based crystallography : Resolves binding modes with biological targets (e.g., enzymes) to validate mechanisms .

What reaction conditions favor stereochemical control during synthesis?

Q. Advanced

  • Sigmatropic rearrangements : Brønsted acid (e.g., H₂SO₄) promotes [1,2]-shifts in precursor β-keto aldehydes, fixing the E-configuration .
  • Solvent polarity : Apolar solvents (e.g., toluene) reduce racemization during imine formation .
  • Low-temperature crystallization : Isolates stereoisomers by exploiting solubility differences .

How can derivatives of this compound be designed to enhance biological activity while maintaining stability?

Q. Advanced

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position of the phenyl ring to enhance lipophilicity and membrane permeability .
  • Hybridization : Conjugate with triazole or benzimidazole moieties to target enzyme active sites (e.g., antimicrobial activity) .
  • Prodrug strategies : Modify the sulfonohydrazide group to improve metabolic stability .

What are the common chemical reactions and their mechanistic pathways for this compound?

Q. Basic

  • Oxidation : Reacts with H₂O₂ to form sulfonic acid derivatives via radical intermediates .
  • Reduction : NaBH₄ reduces the hydrazone bond to yield secondary amines .
  • Nucleophilic substitution : Bromine/chlorine substituents undergo SNAr reactions with amines or thiols .

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